molecular formula C8H14N2 B13309468 3,5-Dimethylpiperidine-1-carbonitrile

3,5-Dimethylpiperidine-1-carbonitrile

Cat. No.: B13309468
M. Wt: 138.21 g/mol
InChI Key: YKEIKOPKKLMDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylpiperidine-1-carbonitrile is a chemical compound with the molecular formula C8H14N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features two methyl groups at the 3 and 5 positions, as well as a nitrile group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylpiperidine-1-carbonitrile can be synthesized through the hydrogenation of 3,5-dimethylpyridine. This process typically involves the use of a ruthenium on carbon (Ru/C) catalyst in a trickle bed reactor. The reaction conditions include a temperature of around 300°C and the presence of hydrogen gas .

Industrial Production Methods: In industrial settings, the continuous hydrogenation of 3,5-dimethylpyridine to produce this compound is achieved using a trickle bed reactor. This method is preferred due to its efficiency and the ability to control reaction parameters such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylpiperidine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3,5-Dimethylpiperidine-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylpiperidine-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the piperidine ring can interact with various enzymes and receptors. These interactions can influence biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

    2,6-Dimethylpiperidine: Another derivative of piperidine with methyl groups at the 2 and 6 positions.

    Piperidine: The parent compound without any substituents.

Comparison: 3,5-Dimethylpiperidine-1-carbonitrile is unique due to the presence of both methyl groups and a nitrile group, which confer distinct chemical properties and reactivity. Compared to 2,6-dimethylpiperidine, the 3,5-dimethyl derivative has different steric and electronic effects, influencing its reactivity and applications .

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

3,5-dimethylpiperidine-1-carbonitrile

InChI

InChI=1S/C8H14N2/c1-7-3-8(2)5-10(4-7)6-9/h7-8H,3-5H2,1-2H3

InChI Key

YKEIKOPKKLMDGP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.